

# Technical Whitepaper: 5-Bromo-2-hydroxyisonicotinaldehyde

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## Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinaldehyde
CAS No.:	1227562-37-9
Cat. No.:	B567225

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## A Multifunctional Pyridone Scaffold for Medicinal Chemistry

### Executive Summary

**5-Bromo-2-hydroxyisonicotinaldehyde** (also known as 5-bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde) is a critical heterocyclic building block characterized by three distinct reactive handles: an electrophilic aldehyde at C4, a halogen handle (bromide) at C5, and a tautomeric amide/hydroxyl system at C2/N1.<sup>[1][2][3][4][5]</sup> Its structural versatility makes it a "privileged scaffold" in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and anti-infective agents. This guide analyzes its physicochemical behavior, synthetic accessibility, and reactivity profile.

### Chemical Identity & Structural Analysis

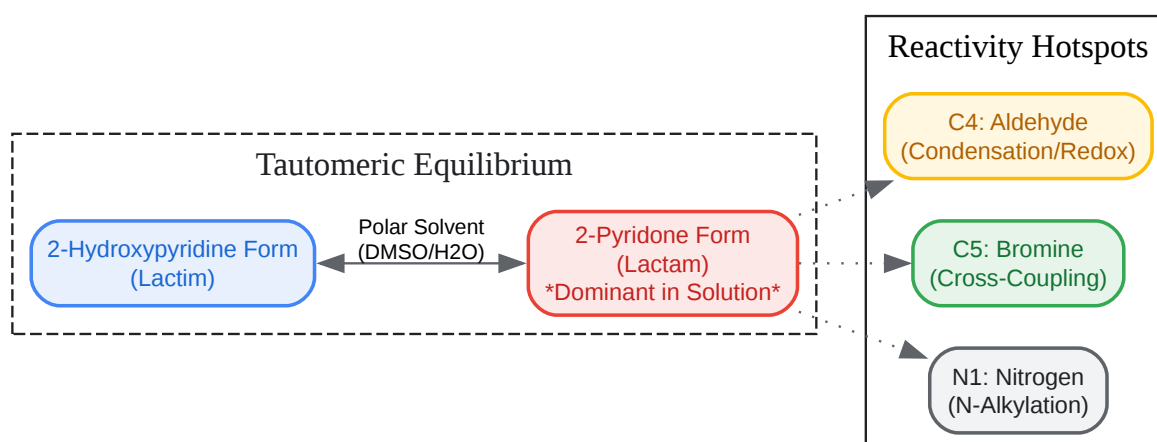
The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form (lactim) and the 2-pyridone form (lactam). In the solid state and in polar solvents (e.g., DMSO, water),

the 2-pyridone tautomer predominates due to the stabilization energy of the amide resonance and intermolecular hydrogen bonding.

Attribute	Detail
IUPAC Name	5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde
CAS Number	1227562-37-9
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>
Molecular Weight	202.01 g/mol
SMILES	O=CC1=C(Br)C=NC(=O)C1
Appearance	Yellow to pale orange solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute base.

## Tautomeric Equilibrium & Reactivity Map

The following diagram illustrates the tautomeric shift and the distinct reactivity zones of the molecule.



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Caption: Figure 1.[6] Tautomeric equilibrium favoring the 2-pyridone form and mapping of the three primary reactivity centers.

## Physicochemical Profile

Property	Value/Observation	Relevance to Synthesis
Melting Point	>200°C (Predicted/Decomp)	High MP indicates strong intermolecular H-bonding (dimerization) typical of pyridones.
pKa (Acidic)	~8.0 - 9.0 (NH/OH)	Deprotonation requires weak bases (e.g., K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> ) for alkylation.
LogP	~-1.36	Moderate lipophilicity; suitable for drug-like scaffolds.
H-Bond Donors	1 (NH)	Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors	3 (C=O, Aldehyde O, N)	Facilitates chelation in metallo-drug complexes.

## Synthetic Pathways[7][8]

The synthesis of **5-Bromo-2-hydroxyisonicotinaldehyde** typically proceeds via the modification of commercially available pyridine precursors.

### Method A: Bromination of 2-Hydroxyisonicotinic Acid (Retrosynthesis)

This is the most robust route for scale-up, avoiding the instability of isolated aldehyde intermediates during harsh halogenation.

- Starting Material: 2-Hydroxyisonicotinic acid.
- Bromination: Treatment with bromine (

) in acetic acid or NBS in DMF yields 5-bromo-2-hydroxyisonicotinic acid. The electron-donating hydroxyl/oxo group directs the bromine to the ortho position (C5).

- Esterification: Conversion to the methyl ester using .
- Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at -78°C or reduction to the alcohol ( ) followed by mild oxidation ( or Swern).

## Method B: Direct Formylation (Vilsmeier-Haack)

Applicable to 5-bromo-2-hydroxypyridine.

- Reagents: , DMF.
- Mechanism: Electrophilic aromatic substitution.
- Limitation: The pyridone ring is deactivated by the bromine; yields may be lower compared to Method A.

## Reactivity & Functionalization Protocols

This scaffold allows for orthogonal functionalization, enabling "diversity-oriented synthesis" (DOS).

### 5.1 C5-Bromine: Suzuki-Miyaura Cross-Coupling

The C5 position is activated for Palladium-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups.

- Protocol:
  - Catalyst:

or

(5 mol%).

- Base:

or

(2-3 equiv).

- Solvent: Dioxane/Water (4:1) or DMF.
- Conditions: 80-100°C, inert atmosphere ( ).
- Note: The free NH of the pyridone may require protection (e.g., N-Me or N-SEM) if catalyst poisoning is observed, though many modern catalysts tolerate the free amide.

## 5.2 C4-Aldehyde: Schiff Base Formation

The aldehyde is highly reactive toward primary amines, forming hydrazones or imines. This is widely used to synthesize anti-tubercular agents (hydrazone ligands).

- Protocol:
  - Reagents: Primary amine or hydrazide (1.0 equiv), Ethanol or Methanol.
  - Catalyst: Catalytic acetic acid (glacial).
  - Conditions: Reflux for 2-4 hours.
  - Product: Precipitates upon cooling; high purity often achieved by filtration.

## 5.3 N1-Alkylation vs. O-Alkylation

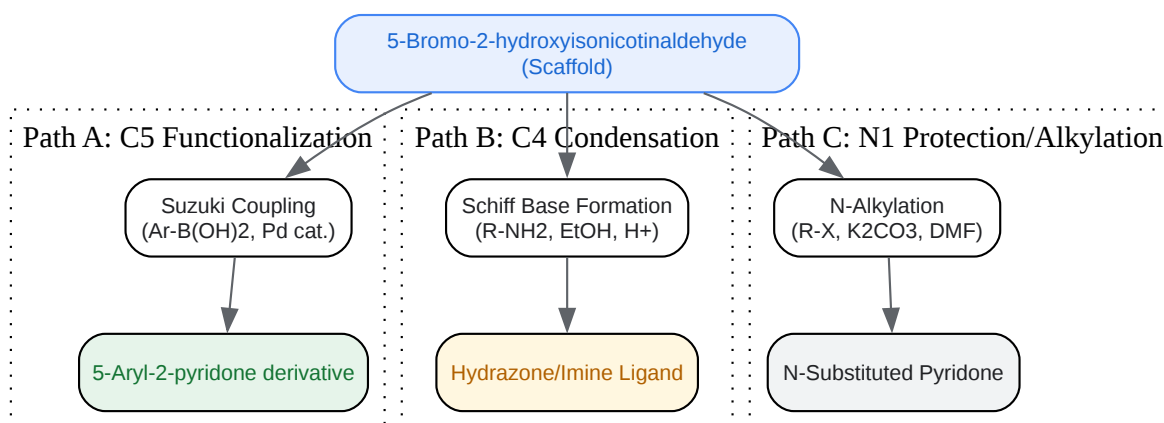
The pyridone anion is an ambident nucleophile.

- N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF) and alkali metal carbonates (

).

- O-Alkylation (Kinetic/Silver Salts): Favored by silver salts ( ) or non-polar solvents, yielding the 2-alkoxypyridine derivative.

## Experimental Workflow Diagram



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Caption: Figure 2. Divergent synthetic pathways from the core scaffold.

## Applications in Drug Discovery[9]

- BET Bromodomain Inhibitors: The 2-pyridone motif mimics the acetyl-lysine recognition element, making this scaffold a precursor for BET (Bromodomain and Extra-Terminal motif) inhibitors used in cancer therapy.
- Anti-Infectives: Hydrazone derivatives synthesized from this aldehyde have shown efficacy against Mycobacterium tuberculosis by chelating transition metals essential for bacterial enzymes.
- Kinase Inhibitors: The hydrogen-bonding capability of the lactam (NH/C=O) pair makes it an excellent "hinge binder" in ATP-competitive kinase inhibitors.

## Safety and Handling (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling: Handle under inert gas ( ) if storing for long periods to prevent autoxidation of the aldehyde. Store at 2-8°C.

## References

- PubChem. "5-Bromo-2-hydroxypyridine | C<sub>5</sub>H<sub>4</sub>BrNO." National Library of Medicine. Available at: [\[Link\]](#)
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- ResearchGate. "Synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and its Metal Complexes." Canadian Journal of Pure and Applied Sciences. Available at: [\[Link\]](#)

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